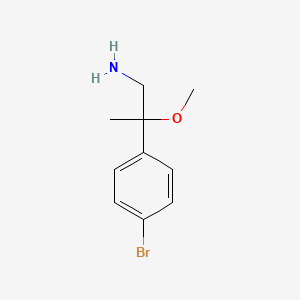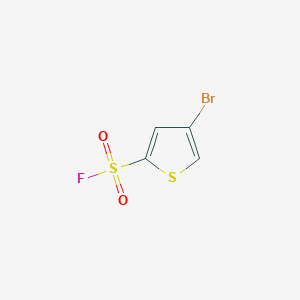
tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (TBF-THIQ) is a synthetic heterocyclic compound that has been studied for a variety of applications in scientific research. TBF-THIQ is of particular interest due to its unique structure, which contains both a bromine and a fluorine atom, as well as its ability to form a stable complex with a variety of other compounds. TBF-THIQ has been studied for its potential use in the synthesis of various pharmaceuticals, as well as its potential applications in the fields of biochemistry and physiology.
科学的研究の応用
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its potential applications in a variety of scientific research fields. In biochemistry, this compound has been used as a ligand for the synthesis of various metalloproteins. In physiology, this compound has been studied for its potential use in the development of new drugs and therapies. In addition, this compound has been studied for its potential use in the synthesis of various pharmaceuticals, as well as its potential applications in the fields of organic chemistry and materials science.
作用機序
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its ability to form a stable complex with a variety of other compounds. This is due to the presence of both a bromine and a fluorine atom in its structure, which allows it to form strong hydrogen bonds with other molecules. In addition, this compound has been found to be able to form a stable complex with a variety of other compounds due to its ability to form a stable complex with a variety of other compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the development of new drugs and therapies. In particular, this compound has been studied for its potential use in the treatment of various diseases, such as diabetes, cancer, and Alzheimer's disease. This compound has also been studied for its potential use in the synthesis of various pharmaceuticals, as well as its potential applications in the fields of organic chemistry and materials science.
実験室実験の利点と制限
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several advantages for use in laboratory experiments. First, this compound is relatively stable and can be stored for long periods of time without significant degradation. Second, this compound is relatively easy to synthesize and can be produced in high yields and with a high degree of purity. Finally, this compound is relatively inexpensive and can be purchased in bulk quantities. However, this compound also has several limitations. First, this compound is not water soluble and therefore must be used in anhydrous conditions. Second, this compound is not very soluble in organic solvents and must be used in low concentrations. Finally, this compound is not very stable at high temperatures and must be stored at low temperatures to avoid degradation.
将来の方向性
There are several potential future directions for research involving tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. First, this compound could be used to develop new drugs and therapies for a variety of diseases, such as diabetes, cancer, and Alzheimer's disease. Second, this compound could be used to synthesize a variety of pharmaceuticals, such as antibiotics and anti-inflammatory drugs. Third, this compound could be used to develop new materials and compounds for use in organic chemistry and materials science. Finally, this compound could be used to study the structure and properties of various metalloproteins.
合成法
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be synthesized using a number of different methods. The most commonly used method is the Suzuki-Miyaura reaction, which involves the coupling of an aryl bromide with an aryl fluoride in the presence of a palladium catalyst. This method has been used to synthesize this compound in high yields and with a high degree of purity. Other methods, such as the Biginelli reaction, have also been used to synthesize this compound, although these methods are less commonly used.
特性
IUPAC Name |
tert-butyl 6-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-5-4-9-6-10(15)7-12(16)11(9)8-17/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFYXUCYXYSCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine](/img/structure/B6618755.png)

![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)




